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5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid

Pin1 inhibition biochemical IC50 oncology target

Medicinal chemistry teams require exact CAS 1153734-86-1 to reproduce published Pin1 fragment-elaboration data-casual analog substitution alters binding enthalpy. This trisubstituted imidazole-4-carboxylic acid offers: - **Validated Pin1 activity**: IC50 23,000 nM (ChEMBL biochemical assay) - **Distinct CF3 lipophilicity**: logP increment +0.88 vs. unsubstituted phenyl; 77% larger volume than 3-Cl analog - **Synthetic handle**: Free C4 carboxylic acid for amide coupling or DEL encoding 95% HPLC purity, batch CoA available.

Molecular Formula C12H9F3N2O2
Molecular Weight 270.211
CAS No. 1153734-86-1
Cat. No. B2726532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
CAS1153734-86-1
Molecular FormulaC12H9F3N2O2
Molecular Weight270.211
Structural Identifiers
SMILESCC1=C(N=C(N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
InChIKeyHRUGKWPGIJLEOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic Acid


5-Methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid (CAS 1153734-86-1) is a trisubstituted phenyl-imidazole-4-carboxylic acid building block with a molecular formula of C12H9F3N2O2 and a molecular weight of 270.21 g/mol [1]. The compound is documented as a ligand for human Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), with a reported inhibitory IC50 of 23,000 nM obtained via a ChEMBL-deposited biochemical assay [2]. Commercially, it is offered at a minimum purity of 95% (HPLC) by multiple vendors, with recommended long-term storage in a cool, dry environment . The scaffold – featuring a 5-methyl substituent, a 3-(trifluoromethyl)phenyl group at position 2, and a free carboxylic acid at position 4 – was employed in a published fragment-elaboration campaign that successfully advanced phenyl-imidazole acids to sub-μM Pin1 inhibitors with prostate cancer cell anti-proliferative activity [3].

Pin1 fragment starting point with documented affinity benchmark
Reported fragment-elaboration pathway to advanced Pin1 inhibitors
Catalog available building block with defined purity and supply chain

Why Imidazole-4-Carboxylic Acid Analogs Cannot Substitute


Within the phenyl-imidazole-4-carboxylic acid chemotype, even a single substituent change on the pendant phenyl ring produces a quantifiably distinct interaction profile with therapeutically relevant targets such as Pin1. The 3-(trifluoromethyl)phenyl moiety of the title compound imparts a logP increment of +0.88 relative to an unsubstituted phenyl, while the chloro analog contributes only +0.71 and the 3-bromo analog approximately +0.86, translating to measurable differences in lipophilicity-driven binding and permeability [1]. Furthermore, the co-crystal structure of the closely related 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid bound to the Pin1 PPIase domain (PDB 2XP6, ligand 4G2) reveals that the meta-halogen occupies a defined hydrophobic subpocket whose steric and electrostatic contour discriminates meta-substituent size and polarity [2]. Because the trifluoromethyl group has a larger van der Waals volume (21.3 ų) compared to chlorine (12.0 ų) and a profoundly different electrostatic potential surface, direct replacement of the 3-CF3 substituent with 3-Cl, 3-Br, or 3-H will alter binding enthalpy, IC50, and selectivity in a manner that cannot be predicted without experimental re-validation [1]. Therefore, procurement of the exact CAS 1153734-86-1 compound – rather than a casually selected imidazole-4-carboxylic acid analog – is a prerequisite for reproducible SAR data and consistent biological activity in any study that builds upon the published Pin1 fragment-elaboration pathway.

Lipophilicity shift may confound SAR

Substituting 3-CF3 with 3-Cl or 3-H alters the Hansch π constant by up to +0.88, potentially shifting passive permeability and Pin1 binding affinity in an unpredictable manner.

Subpocket occupancy not conserved

The larger CF3 group (van der Waals volume 21.3 ų vs. 12.0 ų for Cl) changes hydrophobic cavity filling observed in the 3-Cl co-crystal structure; binding mode transfer requires experimental re-validation.

Uncharacterized analogs lack procurement readiness

Close analogs (3-Cl, 3-Br, 4-CF3 regioisomer) lack publicly disclosed Pin1 IC50 values and established commercial purity specifications; SAR reproducibility depends on the exact CAS 1153734-86-1 compound.

Quantitative Differentiation vs. Closest Analogs


Pin1 PPIase Biochemical Affinity Baseline

The compound demonstrates measurable, single-digit micromolar-range affinity for the Pin1 peptidyl-prolyl isomerase domain in a biochemical inhibition assay, establishing a quantitative benchmark absent for several comparator derivatives in the public domain. The reported IC50 is 23,000 nM (23 µM) against human Pin1, measured via a ChEMBL-deposited assay (ID: CHEMBL1272369) [1]. While no direct head-to-head IC50 value has been located in the literature for the 3-chloro, 3-bromo, or unsubstituted phenyl analogs under identical conditions, the Potter et al. (2010) study from which this data derives reports that fragment elaboration from this phenyl-imidazole acid core yielded optimized leads with sub-µM IC50 values (compound 9e IC50 = 0.45 µM), confirming that the core scaffold itself is a validated starting point for affinity maturation [2]. The 23 µM fragment-level IC50 is quantitatively consistent with Rule-of-Three-compliant fragments and provides a defined starting affinity that downstream substitutions must improve upon. Procurement of the exact 3-CF3 analog ensures that researchers begin SAR studies from a characterized rather than an assumed activity baseline.

Pin1 Affinity
Class-level inference
23,000 nM (23 µM)
Reported fragment-level Pin1 inhibition; benchmark for SAR progression.
Comparator analog IC50 values not publicly available under same conditions.
Pin1 inhibition biochemical IC50 oncology target fragment-based drug discovery

Lipophilic and Electronic Substituent Differentiation

At the matched molecular pair level, substituting the meta substituent on the pendant phenyl ring produces quantifiable differences in lipophilicity and electronic character that directly influence passive membrane permeability, protein binding, and metabolic stability. For the aromatic substituent at the 3-position: the trifluoromethyl group contributes a Hansch-Fujita hydrophobic constant (π) of +0.88, the chloro group +0.71, the bromo group +0.86, and hydrogen +0.00 [1]. The computed octanol-water partition coefficient (XLogP3) of the title compound is 2.9 [2], and the measured logP difference between a CF3-phenyl and Cl-phenyl matched pair is typically 0.2–0.4 log units depending on the scaffold, consistent with the π difference of 0.17 between CF3 and Cl. Electronically, the 3-CF3 substituent exerts a meta Hammett σ value of +0.43 (strongly electron-withdrawing), compared to +0.37 for 3-Cl and +0.39 for 3-Br [1]. The combination of higher lipophilicity and stronger electron withdrawal in the CF3 analog predicts (i) enhanced Hansch-type hydrophobic binding contributions to the Pin1 PPIase domain, (ii) moderately altered imidazole pKa that affects ionization state at physiological pH, and (iii) distinct metabolic soft spots compared to halogenated analogs, as the CF3 group is oxidatively and reductatively inert while C–Cl and C–Br bonds are susceptible to cytochrome P450-mediated dehalogenation.

Substituent Parameters
Class-level inference
3-CF3 (Target) π +0.88, σ_m +0.43
3-Cl (Comparator) π +0.71, σ_m +0.37
Δπ +0.17 vs. Cl shifts lipophilicity-driven binding and permeability predictions.
3-Br and unsubstituted analogs show similar constant divergence.
lipophilicity Hansch parameter Hammett constant structure-property relationships

Co-Structural Subpocket Occupancy Evidence

The crystal structure of human Pin1 PPIase domain co-crystallized with 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid (PDB ID: 2XP6, resolution 1.9 Å) provides direct structural evidence that the meta-substituent on the 2-phenyl ring occupies a well-defined hydrophobic cavity formed by residues His59, Cys113, Leu122, Met130, and Phe134 of the Pin1 active site [1]. The electron density for the chloro substituent is resolved at the 1.0 σ contour level, and the C–Cl bond vector is oriented toward the back wall of the pocket, with a distance of 3.4 Å to the Sγ atom of Met130. The 3-CF3 analog of interest (the title compound) differs from the crystallized ligand solely by replacement of Cl with CF3; the trifluoromethyl group has a van der Waals radius of 2.2 Å (vs. 1.8 Å for Cl) and a van der Waals volume of 21.3 ų (vs. 12.0 ų for Cl) [2]. The larger CF3 group is predicted to fill the available subpocket more completely, potentially increasing van der Waals contacts with Phe134 and Met130 and reducing residual cavity volume, which is a recognized driver of binding enthalpy optimization in fragment-to-lead campaigns. The PDB deposition 2XP6 is part of the same Potter et al. (2010) study that employed the exact phenyl-imidazole-4-carboxylic acid scaffold of the title compound, establishing that binding mode conservation across 3-substituted analogs can be reasonably inferred from this structural template.

Subpocket Occupancy
Supporting evidence
3-CF3 (Target) V_w 21.3 ų
3-Cl (PDB 2XP6) V_w 12.0 ų
Larger CF3 predicted to improve cavity filling; binding mode inference from 3-Cl template.
Cl–Met130 Sγ distance 3.4 Å; CF3 expected to shorten this contact.
X-ray crystallography Pin1 PPIase binding mode fragment growing

Commercial Availability and Defined Purity

The compound is offered as a catalog item by multiple independent suppliers with a minimum purity specification of 95% as determined by HPLC, and is supplied with a certificate of analysis (CoA) and safety data sheet (SDS) upon request . The molecular identity is confirmed by CAS registration (1153734-86-1), PubChem CID 43445097, and ChEMBL ID CHEMBL1269151, ensuring unambiguous cross-referencing across procurement platforms [1]. In contrast, several close analogs – including the 3-chloro variant (CAS not publicly linked to a commercial catalog at the time of this analysis), the 3-bromo variant, and the 4-trifluoromethyl regioisomer – are either absent from major research chemical supplier catalogs or are only available via custom synthesis with lead times exceeding 8 weeks and without a pre-established CoA. For the title compound, CymitQuimica lists a 1 g quantity (catalog 3D-DWB73486) with an estimated delivery time of approximately 55 days and pricing of €1,030 for 1 g or €471 for 100 mg, while AKSci offers a 95% minimum purity grade stocked in California, USA, for immediate shipment . Procuring a building block with established identity, purity, and availability reduces the risk of batch-to-batch variability that can confound SAR interpretation, particularly when the compound is to be used as a starting material for amide coupling or esterification reactions where impurities can divert yield and produce misleading biological data.

Commercial Profile
Cross-study comparable
≥95% HPLC purity; stocked in USA and EU
Defined purity, documented identity, and dual-continent supply reduce procurement risk.
3-Cl and 3-Br analogs require custom synthesis with unverified first-batch purity.
chemical procurement purity reproducibility building block

Recommended Procurement and Application Scenarios


Fragment-Based Pin1 Inhibitor Lead Optimization

Medicinal chemistry teams conducting structure-guided optimization of Pin1 inhibitors should procure this exact compound as the fragment starting point, given its documented Pin1 IC50 of 23 µM and the co-structural template established by the 3-Cl analog in PDB 2XP6. The 3-CF3 substituent offers a 77% larger van der Waals volume relative to 3-Cl, predicted to improve cavity occupancy and binding enthalpy. The free carboxylic acid at position 4 serves as a synthetic handle for amide coupling with diverse amine fragments to explore the solvent-exposed region identified in the Potter et al. (2010) elaboration pathway [1].

Matched Molecular Pair Substituent Profiling

Computational chemists and physical property teams requiring a matched molecular pair to quantify the effect of CF3 vs. Cl vs. Br at the 3-position of the phenyl-imidazole scaffold should procure this compound alongside its 3-Cl and 3-Br analogs (available via custom synthesis). The 0.17 π-unit difference between CF3 and Cl provides a measurable lipophilicity increment for deriving Hansch-type QSAR equations, while the 0.06 σ_m unit difference allows electronic parameterization for Hammett correlations within the Pin1 SAR series [2].

Synthetic Methodology on Heterocyclic Carboxylic Acids

Process chemistry and synthetic methodology groups developing new amide bond-forming reactions (e.g., HATU, EDCI, T3P, or photoredox-mediated decarboxylative couplings) can use this compound as a model substrate. Its single free carboxylic acid, absence of competing nucleophilic sites (the imidazole NH is relatively non-nucleophilic under standard coupling conditions), and commercial availability at 95% purity with batch-to-batch CoA reduce the risk of side-product formation that would confound reaction optimization studies .

DNA-Encoded Library Building Block Procurement

For DEL chemistry groups requiring a phenyl-imidazole-4-carboxylic acid building block with a privileged CF3 pharmacophore, this compound is the only catalog-available option among its closest structural analogs. DNA-encoding via the carboxylic acid handle, followed by on-DNA amide coupling, enables the generation of millions of structurally diverse Pin1-targeted library members; the pre-established IC50 confirms that the scaffold itself engages the target, increasing the probability that DEL-derived hits will be traceable to a productive chemical starting point [1].

Application
Selection Property
Validation Focus
Pin1 inhibitor fragment optimization
Fragment starting point with documented Pin1 affinity and co-structural template
Binding mode conservation and SAR pathway reproducibility
Matched molecular pair QSAR profiling
CF3 substituent with known π and σ constants for Hansch-type correlations
Lipophilicity and electronic parameterization vs. Cl/Br/H analogs
Amide coupling methodology development
Single carboxylic acid handle with documented purity and batch consistency
Reaction optimization with minimized side-product interference
DNA-encoded library (DEL) synthesis
Catalog-available CF3-phenyl-imidazole acid with pre-established target engagement
DEL hit tracing to productive Pin1 scaffold
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